![molecular formula C26H30N6O4 B2499315 2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105230-57-6](/img/structure/B2499315.png)
2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C26H30N6O4 and its molecular weight is 490.564. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary targets of 2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide are enzymes including PARP-1 and EGFR . These enzymes play a crucial role in cancer progression .
Mode of Action
This compound interacts with its targets, the enzymes PARP-1 and EGFR, by inhibiting them . This inhibition results in the disruption of the normal functioning of these enzymes, thereby affecting the progression of cancer .
Biochemical Pathways
The inhibition of PARP-1 and EGFR by this compound affects several biochemical pathways. These pathways are involved in the replication, recombination, transcription, and segregation of chromosomes . The compound’s action on these pathways leads to downstream effects that disrupt the normal functioning of cancer cells .
Pharmacokinetics
It is known that triazole-containing compounds, such as this one, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may have good bioavailability.
Result of Action
The result of the action of this compound is the disruption of normal cellular processes in cancer cells. By inhibiting the enzymes PARP-1 and EGFR, the compound disrupts the normal functioning of these enzymes, leading to the disruption of the replication, recombination, transcription, and segregation of chromosomes . This disruption can lead to the death of cancer cells .
Actividad Biológica
The compound 2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C24H33N3O5 with a molecular weight of approximately 443.536 g/mol. The compound's structure includes multiple functional groups such as amides and dioxo moieties that contribute to its biological activity.
The compound is primarily investigated for its role as an inhibitor of polo-like kinase 1 (Plk1), a crucial enzyme involved in cell cycle regulation and mitosis. Inhibition of Plk1 has been associated with anticancer activity due to its overexpression in various cancers. Research indicates that compounds with a triazoloquinazolinone scaffold exhibit specific activity against the polo-box domain (PBD) of Plk1, potentially leading to reduced tumor growth and proliferation in cancer models .
Anticancer Properties
Recent studies have demonstrated that derivatives of the triazoloquinazolinone scaffold show significant cytotoxic effects against cancer cell lines. For instance:
- IC50 Values : Compounds similar to the target compound exhibited IC50 values ranging from 1.63 to 1.83 µM against Plk1 in vitro assays . This suggests a potent inhibitory effect on cancer cell proliferation.
- Cell Viability Assays : In assays using human cancer cell lines such as HeLa and MCF7, the compound demonstrated a marked reduction in cell viability, indicating its potential as an anticancer agent.
Immunomodulatory Effects
The compound's ability to modulate immune responses has also been explored. In studies involving mouse splenocytes:
- The compound was able to enhance the activity of immune cells in the presence of recombinant PD-1/PD-L1 interactions. This suggests potential applications in immunotherapy by improving T-cell activation .
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of this compound:
Aplicaciones Científicas De Investigación
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps that typically include the formation of the triazole ring and subsequent functionalization to introduce the dimethylphenyl and isopropyl groups. The structural complexity is indicative of its potential to interact with various biological targets due to the presence of multiple functional groups that can participate in molecular interactions.
Research indicates that compounds similar to this one exhibit significant biological activities. For example, studies have demonstrated that derivatives of triazoloquinazoline compounds can act as potent inhibitors against various cancer cell lines. The specific compound has been investigated for its effects on:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit proliferation in cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Similar compounds have shown efficacy against Gram-positive and Gram-negative bacteria, indicating potential use as antibiotics or antifungal agents.
Case Studies
- Anticancer Efficacy : A study published in MDPI Crystals highlighted the synthesis of related quinazoline derivatives and their anticancer properties against breast cancer cells. The structural modifications were crucial for enhancing activity against specific cancer types .
- Antimicrobial Studies : Research on triazole derivatives demonstrated antibacterial effects against several strains of bacteria. The presence of the dimethylphenyl group was noted to enhance lipophilicity, improving cell membrane penetration .
Pharmacological Insights
The pharmacological profile of 2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide suggests several therapeutic applications:
- Cancer Therapy : Its ability to inhibit key enzymes involved in tumor growth positions it as a candidate for further development in oncology.
- Inhibition of Enzymatic Activity : The compound's structure allows it to potentially inhibit enzymes like DOT1L (disruptor of telomeric silencing 1-like), which is implicated in certain leukemias .
Conclusion and Future Directions
The applications of this compound are promising but require further investigation. Future research should focus on:
- In Vivo Studies : To validate the anticancer and antimicrobial efficacy observed in vitro.
- Mechanistic Studies : To elucidate the pathways through which this compound exerts its biological effects.
Propiedades
IUPAC Name |
2-[2-(2,4-dimethylanilino)-2-oxoethyl]-1,5-dioxo-N-propan-2-yl-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O4/c1-6-11-30-24(35)19-9-8-18(23(34)27-15(2)3)13-21(19)32-25(30)29-31(26(32)36)14-22(33)28-20-10-7-16(4)12-17(20)5/h7-10,12-13,15H,6,11,14H2,1-5H3,(H,27,34)(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAQCJRGKASDIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN(C3=O)CC(=O)NC4=C(C=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.